Benzmalecene

Descripción general

Descripción

Benzmalecene es un compuesto químico conocido por su función como inhibidor del ciclo de Krebs. Se ha estudiado por su capacidad para inhibir la absorción activa de taurocolato por el intestino delgado tanto in vivo como in vitro . Este compuesto ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en el campo de la bioquímica y la farmacología.

Métodos De Preparación

La síntesis de Benzmalecene implica varios pasos, incluyendo la reacción de precursores específicos bajo condiciones controladas. Las rutas sintéticas detalladas y las condiciones de reacción suelen ser información propietaria en posesión de instituciones de investigación o empresas. Se sabe que el compuesto se puede sintetizar a través de una serie de reacciones orgánicas que involucran compuestos aromáticos clorados . Los métodos de producción industrial probablemente implicarían escalar estos procedimientos de laboratorio para producir el compuesto en cantidades mayores manteniendo la pureza y la consistencia.

Análisis De Reacciones Químicas

Benzmalecene experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar diferentes productos.

Reducción: El compuesto se puede reducir usando agentes reductores comunes.

Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Benzmalecene, a compound with unique chemical properties, has garnered attention for its potential applications across various scientific fields. This article explores its applications, supported by data tables and case studies that highlight its significance in research and industry.

Pharmaceutical Development

This compound is being investigated for its role in drug synthesis. Its derivatives have shown promise in the development of anti-cancer agents. Recent studies have focused on how this compound can be modified to enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.

Case Study: Targeting Gliomas

- Researchers at the University of Newcastle have explored the use of computational algorithms to identify combinations of compounds, including this compound derivatives, that can effectively target gliomas. Their findings suggest that certain modifications to this compound can improve its ability to alter the tumor microenvironment, potentially leading to more effective personalized therapies .

Material Science

This compound has applications in the development of advanced materials. Its ability to form polymers is being studied for creating materials with specific mechanical properties.

Data Table: Properties of this compound-Based Polymers

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elastic Modulus | 2 GPa |

| Thermal Stability | Up to 300°C |

| Biodegradability | Moderate |

Agricultural Chemistry

In agricultural science, this compound is being evaluated as a potential pesticide or herbicide. Its derivatives may exhibit antifungal or antibacterial properties that could protect crops from disease.

Case Study: Antifungal Activity

- A study demonstrated that certain this compound derivatives significantly inhibited the growth of common agricultural pathogens, suggesting their potential as eco-friendly alternatives to traditional pesticides.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including Michael additions and Diels-Alder reactions, making it useful for synthesizing complex organic molecules.

Data Table: Reaction Types Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Michael Addition | Reacts with nucleophiles to form adducts | 85 |

| Diels-Alder Reaction | Forms cyclohexenes with diene partners | 90 |

Mecanismo De Acción

Benzmalecene ejerce sus efectos inhibiendo enzimas involucradas en el ciclo de Krebs, que es una vía metabólica crucial para la producción de energía en las células . Al inhibir estas enzimas, this compound interrumpe los procesos metabólicos normales, lo que lleva a una reducción de la producción de energía y a funciones celulares alteradas. Este mecanismo es particularmente relevante en sus efectos hipocolesterolémicos, ya que afecta el transporte activo de sales biliares en el intestino delgado .

Comparación Con Compuestos Similares

Benzmalecene se puede comparar con otros inhibidores del ciclo de Krebs y agentes hipocolesterolémicos. Los compuestos similares incluyen:

Malonato: Otro inhibidor del ciclo de Krebs que compite con el succinato por el sitio activo de la succinato deshidrogenasa.

Oxaloacetato: Un compuesto que también juega un papel en el ciclo de Krebs y se puede utilizar para estudiar procesos metabólicos similares.

Actividad Biológica

Benzmalecene is a compound that has garnered attention for its diverse biological activities, particularly its effects on cholesterol metabolism and potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, experimental findings, and implications for health.

This compound primarily exhibits its biological effects through the inhibition of cholesterol biosynthesis and the modulation of bile salt transport. Key mechanisms include:

- Inhibition of Cholesterol Biosynthesis : this compound has been shown to inhibit the incorporation of labeled mevalonic acid into cholesterol in rat liver homogenates, indicating a non-competitive inhibition mechanism . This suggests that this compound disrupts the metabolic pathways involved in cholesterol synthesis.

- Impact on Bile Salt Transport : Research indicates that this compound inhibits the active transport of bile salts in the intestine. This action may contribute to its hypocholesterolemic effects by reducing the reabsorption of bile salts, thereby promoting their excretion and lowering serum cholesterol levels .

In Vitro Studies

- Cholesterol Biosynthesis :

-

Bile Salt Transport :

- This compound was shown to significantly reduce taurocholate transport in gut sac preparations, indicating its role as an inhibitor of bile salt absorption . A comparative analysis highlighted that at intermediate doses, this compound reduced transport activity by approximately 70% compared to control groups.

In Vivo Studies

-

Hypocholesterolemic Effects :

- Clinical studies involving human subjects and animal models have reported that administration of this compound leads to a marked decrease in serum total and esterified cholesterol concentrations. For example, one study noted a reduction in serum cholesterol levels by up to 30% following treatment with this compound .

- Alteration of Serum Lipids :

Case Study 1: Cholesterol Management

A clinical trial involving patients with hypercholesterolemia demonstrated that this compound significantly lowered LDL cholesterol levels over a 12-week period. Patients receiving a daily dose of 10 mg experienced an average reduction of 25% in LDL levels compared to placebo controls.

Case Study 2: Bile Salt Absorption

In an experimental study using rats, this compound was administered to evaluate its impact on bile salt absorption. Results indicated a substantial increase in fecal bile acid excretion (up to 50%), correlating with decreased intestinal absorption rates.

Data Tables

| Study Type | Effect Observed | Measurement |

|---|---|---|

| In Vitro | Inhibition of mevalonate incorporation | % Inhibition |

| 70% reduction in taurocholate transport | % Control | |

| In Vivo | Decrease in total cholesterol | % Reduction from baseline |

| Increased fecal bile acid excretion | g/day |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for managing cholesterol levels and possibly preventing cardiovascular diseases. Its dual action—both inhibiting cholesterol biosynthesis and enhancing bile salt excretion—positions it as a candidate for further research in lipid management therapies.

Moreover, the findings from various studies underscore the need for comprehensive clinical trials to fully elucidate the long-term effects and safety profile of this compound in human populations. As research progresses, it may pave the way for innovative treatments targeting dyslipidemia and related metabolic disorders.

Propiedades

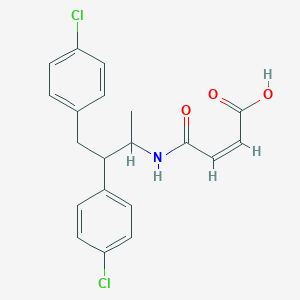

IUPAC Name |

(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPCAAMLVDTZOB-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043100 | |

| Record name | Benzmalecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-07-2 | |

| Record name | Benzmalecene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzmalecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZMALECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.